molecular formula C16H11BrClN3O2S B12474814 N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide

N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-chlorobenzamide

Cat. No.: B12474814
M. Wt: 424.7 g/mol
InChI Key: PPOXMQVLXPOZFH-UHFFFAOYSA-N
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Description

N-[5-(4-BROMOPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-CHLOROBENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenoxy group, a thiadiazole ring, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-BROMOPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-CHLOROBENZAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 4-bromophenol with formaldehyde to form 4-bromophenoxymethyl alcohol. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with 2-chlorobenzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-BROMOPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-CHLOROBENZAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[5-(4-BROMOPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-CHLOROBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-BROMOPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-CHLOROBENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide
  • N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-tert-butylbenzamide

Uniqueness

N-[5-(4-BROMOPHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]-2-CHLOROBENZAMIDE is unique due to the presence of both a bromophenoxy group and a chlorobenzamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research.

Properties

Molecular Formula

C16H11BrClN3O2S

Molecular Weight

424.7 g/mol

IUPAC Name

N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

InChI

InChI=1S/C16H11BrClN3O2S/c17-10-5-7-11(8-6-10)23-9-14-20-21-16(24-14)19-15(22)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,21,22)

InChI Key

PPOXMQVLXPOZFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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